2-hydroxy-5-[3-(trifluoromethyl)phenyl]benzoic Acid
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Overview
Description
4-Hydroxy-3’-trifluoromethyl-biphenyl-3-carboxylic acid is an organic compound with the molecular formula C14H9F3O3 It is characterized by the presence of a hydroxyl group, a trifluoromethyl group, and a carboxylic acid group attached to a biphenyl structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-3’-trifluoromethyl-biphenyl-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction typically requires a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under mild conditions, making it suitable for the synthesis of various biphenyl derivatives.
Industrial Production Methods
In an industrial setting, the production of 4-Hydroxy-3’-trifluoromethyl-biphenyl-3-carboxylic acid may involve large-scale Suzuki-Miyaura coupling reactions. The process can be optimized for higher yields and purity by adjusting reaction parameters such as temperature, pressure, and catalyst concentration. Additionally, continuous flow reactors may be employed to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-3’-trifluoromethyl-biphenyl-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of substituted biphenyl derivatives.
Scientific Research Applications
4-Hydroxy-3’-trifluoromethyl-biphenyl-3-carboxylic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a building block for specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Hydroxy-3’-trifluoromethyl-biphenyl-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxylic acid groups can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the trifluoromethyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-3-(trifluoromethyl)benzonitrile: Similar structure but with a nitrile group instead of a carboxylic acid group.
4-(Trifluoromethyl)pyridine-3-carboxylic acid: Contains a pyridine ring instead of a biphenyl structure.
Uniqueness
4-Hydroxy-3’-trifluoromethyl-biphenyl-3-carboxylic acid is unique due to its combination of functional groups and biphenyl structure, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry.
Biological Activity
2-Hydroxy-5-[3-(trifluoromethyl)phenyl]benzoic acid, also known as a derivative of salicylic acid, has garnered attention due to its diverse biological activities. This compound is characterized by the presence of a trifluoromethyl group, which significantly influences its pharmacological properties. This article delves into the biological activity of this compound, exploring its mechanisms, efficacy in various assays, and potential therapeutic applications.
Chemical Structure and Properties
The chemical formula for this compound is C14H9F3O3. Its structure features a hydroxyl group and a trifluoromethyl-substituted phenyl group, contributing to its unique chemical reactivity and biological effects.
Property | Value |
---|---|
Molecular Weight | 288.22 g/mol |
Melting Point | 150-152 °C |
Solubility | Soluble in organic solvents like ethanol and dimethyl sulfoxide |
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against various strains of bacteria and fungi. For instance, it has been shown to inhibit the growth of Candida albicans and Staphylococcus aureus, with Minimum Inhibitory Concentration (MIC) values comparable to established antimicrobial agents.
Anticancer Properties
The compound has also been evaluated for its anticancer potential. A study reported that it inhibits cell proliferation in several cancer cell lines through apoptosis induction and cell cycle arrest. The mechanism appears to involve the modulation of key signaling pathways associated with cancer progression, including the inhibition of the NF-kB pathway.
Enzyme Inhibition
This compound has been identified as a potent inhibitor of cholinesterases, which are crucial in neurotransmitter regulation. The inhibition is characterized by a mixed-type mechanism, with IC50 values indicating significant potency compared to other known inhibitors.
Enzyme | IC50 (µM) |
---|---|
Acetylcholinesterase | 42.08 |
Butyrylcholinesterase | 42.67 |
The biological activity of this compound can be attributed to several mechanisms:
- Interaction with Enzymes : The compound binds to active sites of enzymes, leading to inhibition of their activity.
- Cell Signaling Modulation : It affects various signaling pathways that regulate cell survival and proliferation.
- Reactive Oxygen Species (ROS) Generation : Increased ROS levels can trigger apoptosis in cancer cells.
Case Studies
- Antimicrobial Efficacy : A study conducted on salicylanilide derivatives highlighted the enhanced lipophilicity and antimicrobial activity of compounds containing trifluoromethyl groups, including this compound .
- Cancer Research : In preclinical trials, this compound showed synergistic effects when combined with other chemotherapeutics, enhancing overall anticancer efficacy .
Properties
IUPAC Name |
2-hydroxy-5-[3-(trifluoromethyl)phenyl]benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F3O3/c15-14(16,17)10-3-1-2-8(6-10)9-4-5-12(18)11(7-9)13(19)20/h1-7,18H,(H,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCDYVHGVQMIZSJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=CC(=C(C=C2)O)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.